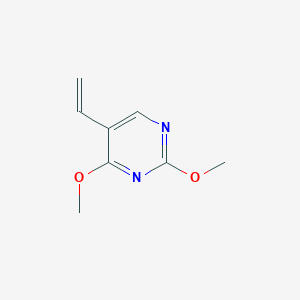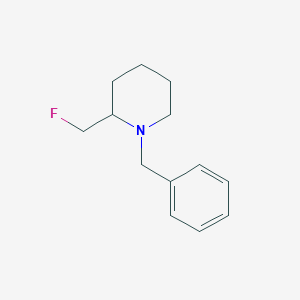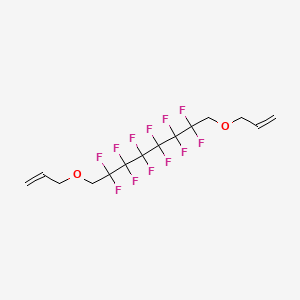
Phenol, 4-methoxy-2-(1-phenylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(1-phenylethenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group (-OCH3) and a phenylethenyl group (-C6H5CH=CH-) attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-(1-phenylethenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring . This reaction typically requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution.
Industrial Production Methods
Industrial production of 4-methoxy-2-(1-phenylethenyl)phenol often involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-(1-phenylethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phenylethenyl group can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or sodium amide (NaNH2) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while reduction of the phenylethenyl group produces the corresponding alkane.
Applications De Recherche Scientifique
4-Methoxy-2-(1-phenylethenyl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-methoxy-2-(1-phenylethenyl)phenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Additionally, it can form stable radicals that terminate peroxy radicals, thereby preventing polymerization in certain industrial applications .
Comparaison Avec Des Composés Similaires
4-Methoxy-2-(1-phenylethenyl)phenol can be compared with other phenolic compounds such as:
Propriétés
Numéro CAS |
62594-98-3 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
4-methoxy-2-(1-phenylethenyl)phenol |
InChI |
InChI=1S/C15H14O2/c1-11(12-6-4-3-5-7-12)14-10-13(17-2)8-9-15(14)16/h3-10,16H,1H2,2H3 |
Clé InChI |
FZVGLYLNXHKKKP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)O)C(=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)
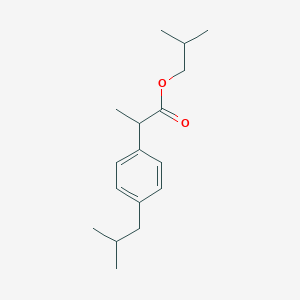
![Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14131866.png)
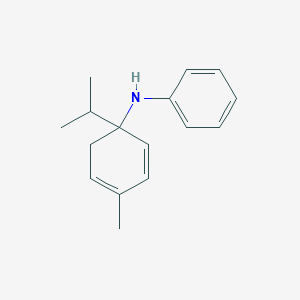
![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)
![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)
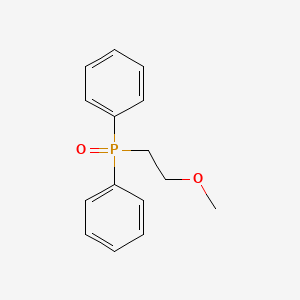
![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)
